5-Morpholinopyridin-3-amine trihydrochloride

Description

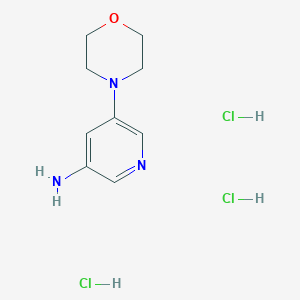

5-Morpholinopyridin-3-amine trihydrochloride is a pyridine derivative characterized by a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and an amine group at the 3-position of the pyridine ring. The trihydrochloride salt form enhances its aqueous solubility, making it suitable for biological and pharmaceutical applications where dissolution is critical .

Properties

IUPAC Name |

5-morpholin-4-ylpyridin-3-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.3ClH/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12;;;/h5-7H,1-4,10H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHBNMHVYFILRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=C2)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyridin-3-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

Functionalization with Amine Group: The amine group is added through amination reactions.

Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopyridin-3-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced amine forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

It appears that 5-Morpholinopyridin-3-amine trihydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of medicinal chemistry and drug discovery.

Chemical Properties and Safety

this compound has a molecular weight of 288.60 and the molecular formula . For safety, the signal word is "Warning," and precautionary statements include measures for handling, such as avoiding breathing dust/fume/gas/mist/vapors/spray, and proper disposal . Hazard statements indicate that it may be harmful if swallowed and may cause skin and serious eye irritation .

Potential Applications

While the provided search results do not offer extensive details on specific applications of "this compound," they do suggest areas where similar compounds or structural motifs are relevant:

- Treatment of Demyelinating Diseases : Triazole compounds are useful as modulators of demyelinating diseases and can promote remyelination of demyelinated axons, or differentiating endogenous oligodendrocyte precursor cells . These compounds may be used to treat multiple sclerosis or other neurological diseases .

- Adenosine Kinase Inhibition : A related compound, ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), acts as an adenosine kinase inhibitor with analgesic properties .

- Immune-Modulatory Applications : Antibody conjugates of immune-modulatory compounds are used in the treatment of diseases, such as fibrotic diseases .

- Sirtuin Modulation : Sirtuin-modulating compounds can be used for treating diseases or disorders that benefit from increased mitochondrial activity, enhanced muscle performance, or prevention of muscle tissue damage related to hypoxia or ischemia . They may also be used to increase cellular sensitivity to stress or in cancer treatment .

Related Compounds

- 4-(Pyridin-4-yl)morpholine: This compound shares a similar structural motif and has various properties, including high GI absorption and no indication of being a P-gp substrate or CYP inhibitor .

Arsenic Exposure Research

- The U.S. Environmental Protection Agency (EPA) has sponsored workshops on managing arsenic risks to the environment . Long-term exposure to arsenic can lead to various health effects, including cancer and early mortality . Systems biology approaches are used to understand the mechanisms of arsenic-induced carcinogenicity .

Mechanism of Action

The mechanism of action of 5-Morpholinopyridin-3-amine trihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Salt Forms: The trihydrochloride salt of 5-Morpholinopyridin-3-amine offers superior solubility compared to hydrochloride or free-base analogs (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) .

Substituent Effects: Morpholino Group: Unique to 5-Morpholinopyridin-3-amine, this group provides hydrogen-bonding capacity and rigidity, which may enhance target specificity compared to ethylamino/methylamino analogs .

Functional Groups: Ethanol or acrylate side chains (e.g., 2-(Ethyl(pyridin-4-yl)amino)ethanol) introduce polarity or reactivity, which could be tailored for specific drug delivery or conjugation strategies .

Research Implications and Limitations

While structural similarity scores (e.g., 0.84–0.88) highlight shared motifs, direct pharmacological or physicochemical data for these compounds are absent in the provided evidence. The trihydrochloride form’s advantages in solubility and stability are inferred from salt chemistry principles. Further studies are needed to validate these hypotheses and explore applications in medicinal chemistry.

Biological Activity

Overview

5-Morpholinopyridin-3-amine trihydrochloride (CAS Number: 1707367-85-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring and a pyridine moiety, which contribute to its pharmacological properties. Research has indicated that derivatives of morpholine exhibit various biological effects, including anticancer, analgesic, and antioxidant activities.

This compound primarily interacts with specific biological targets, particularly fibroblast growth factor receptors (FGFRs). The inhibition of FGFRs affects several critical signaling pathways, including:

- RAS–MEK–ERK Pathway : Involved in cell proliferation and survival.

- PI3K–Akt Pathway : Plays a role in metabolism, growth, and cell survival.

- PLCγ Pathway : Associated with various cellular processes including proliferation and differentiation.

The compound's inhibition of FGFRs leads to reduced cell proliferation and the induction of apoptosis in various cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects. In vitro studies have shown its ability to inhibit the growth of cancer cells, particularly in breast cancer models. The compound's mechanism involves disrupting FGFR signaling, which is crucial for tumor growth and metastasis.

Other Biological Effects

In addition to its anticancer properties, the compound has been studied for:

- Antioxidant Activity : Protects cells from oxidative stress.

- Analgesic Effects : Potentially useful in pain management.

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through FGFR inhibition.

- Neurological Disorders : Preliminary findings suggest that the compound may have neuroprotective properties, although further research is needed to elucidate its mechanisms in neurological contexts.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight. Studies suggest that modifications to the morpholine and pyridine structures can enhance bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | 2767-91-1 | 0.88 |

| This compound | 1707367-85-8 | 0.84 |

| 2-(Ethyl(pyridin-4-yl)amino)ethanol | 603151-17-3 | 0.88 |

| 2-(Methyl(pyridin-4-yl)amino)ethanol | 109736-44-9 | 0.86 |

This table illustrates the structural similarities between various compounds, indicating that while they share common features, the specific substitution patterns in this compound may confer unique biological activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 5-Morpholinopyridin-3-amine trihydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis of pyridine derivatives like this compound often involves multi-step reactions. A common approach for analogous compounds (e.g., 5-Chloro-6-morpholinopyridin-3-amine) starts with halogenated pyridine precursors reacting with morpholine under controlled conditions, followed by reduction and salt formation . Key steps include:

- Precursor selection : Use 5-chloro-3-nitropyridine as a starting material.

- Morpholine substitution : React with morpholine in polar aprotic solvents (e.g., DMSO) at 80–100°C for 12–24 hours.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄) to convert nitro to amine groups.

- Salt formation : Treat with HCl in ethanol to yield the trihydrochloride salt.

Purity (>95%) is verified via HPLC and NMR, with residual solvents monitored by GC-MS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and morpholine integration .

- X-ray crystallography : For definitive bond-length and angle data, though this requires high-purity crystals .

- Solubility profiling : Test in polar (water, methanol) and non-polar solvents (hexane); analogous compounds show limited solubility in non-polar media .

- Stability assays : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in reported bioactivity (e.g., antimicrobial vs. neuroactive properties) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial assays; IC₅₀ for kinase inhibition) using reference compounds .

- Structural analogs : Compare activity of this compound with close derivatives (e.g., 5-Chloro-6-morpholinopyridin-3-amine) to identify substituent-specific effects .

- Metabolic stability : Assess compound stability in cell culture media via LC-MS to rule out false negatives from degradation .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Advanced modeling approaches include:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., bacterial enzymes or neuronal receptors) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area .

- MD simulations : Run 100-ns simulations to evaluate binding stability and conformational changes in target proteins .

Q. How can researchers optimize experimental designs to study the compound’s stability under physiological conditions?

- Methodological Answer : Design experiments to mimic in vivo conditions:

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Serum stability : Add fetal bovine serum (10% v/v) to assess protein-binding effects .

- Thermal analysis : Perform TGA/DSC to determine melting points and thermal decomposition profiles .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data reported for this compound?

- Methodological Answer : Solubility variations may stem from:

- Counterion effects : Compare trihydrochloride salt solubility with free-base forms .

- Crystallinity : Use powder XRD to assess amorphous vs. crystalline phases, which impact dissolution rates .

- Experimental conditions : Report temperature, agitation, and solvent purity (e.g., HPLC-grade vs. technical-grade) in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.